

# Application Notes and Protocols: Synthesis and Purification of Caflanone FBL-03G

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Caflanone**

Cat. No.: **B1451016**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a detailed overview of the synthesis and purification of **Caflanone** (FBL-03G), a non-psychoactive flavonoid derivative of Cannabis sativa. **Caflanone** is a promising therapeutic agent for pancreatic cancer, currently under clinical investigation. While the specific chemical synthesis protocol is proprietary, this note outlines the publicly available information regarding its isolation, multi-step purification process, and analytical characterization. Furthermore, it includes protocols for the application of FBL-03G in preclinical research, based on published studies, and summarizes key experimental data.

## Introduction to Caflanone (FBL-03G)

**Caflanone** (FBL-03G) is the unnatural isomer of cannflavin B, a flavonoid metabolite found in cannabis.<sup>[1][2]</sup> It is a non-cannabinoid, non-psychoactive compound that has demonstrated significant therapeutic potential in preclinical models of pancreatic cancer.<sup>[2][3]</sup> FBL-03G was initially derived from an endemic, flavonoid-rich strain of Cannabis Sativa discovered in Jamaica.<sup>[4][5]</sup> Due to its potential, Flavocure Biotech Inc. has developed a proprietary synthesis method to produce commercial quantities for clinical studies.<sup>[4][6]</sup> The U.S. Food and Drug Administration (FDA) has granted FBL-03G Orphan Drug Designation for the treatment of pancreatic cancer, and it is proceeding to Phase I clinical trials.<sup>[6][7][8]</sup>

The primary mechanisms of action for FBL-03G include the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1-R) on tumor-associated macrophages and the potent suppression of KRAS expression, a frequent and difficult-to-treat mutation in pancreatic cancer.<sup>[1][7]</sup> These

actions lead to increased cancer cell apoptosis and a reduction in tumor growth, demonstrating potential for treating both localized and metastatic disease.[3][7]

## Synthesis and Isolation Approach

The exact chemical synthesis pathway for FBL-03G remains proprietary to Flavocure Biotech. [6] However, the initial development involved a bioactivity-guided isolation approach from a unique Cannabis sativa strain.[2] This process involves isolating and screening multiple flavonoid compounds to identify the most potent therapeutic agent.[2]



[Click to download full resolution via product page](#)

**Caption:** General workflow from isolation to synthesis of FBL-03G.

## Purification Protocol

The purification of FBL-03G from its natural source or synthetic reaction mixture is critical to achieving the high degree of purity required for clinical use. A multi-step chromatographic process is employed to separate FBL-03G from other closely related flavonoids and impurities. [9] A purity of 98.7% has been achieved using these methods.[2]



[Click to download full resolution via product page](#)

**Caption:** Chromatographic purification workflow for **Caflanone** FBL-03G.

## Detailed Methodology

Objective: To purify FBL-03G to >98.5% purity.

Materials:

- Crude FBL-03G extract or synthetic reaction mixture.
- Silica gel (for normal-phase and flash chromatography).
- C18-functionalized silica gel (for reverse-phase chromatography).
- Solvents: Hexanes, Ethyl Acetate, Methanol, Acetonitrile, Water (HPLC grade).
- HPLC system with a preparative column.
- Rotary evaporator.
- Fraction collector.

## Protocol:

- Initial Separation (Flash Chromatography):
  - Dissolve the crude material in a minimal amount of a suitable solvent.
  - Load the dissolved sample onto a silica gel column pre-equilibrated with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
  - Elute the column with a gradient of increasing polarity (increasing the percentage of Ethyl Acetate).
  - Collect fractions and analyze using Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
  - Pool the relevant fractions and concentrate using a rotary evaporator.
- Normal-Phase Column Chromatography:
  - Further purify the pooled fractions from the previous step using normal-phase silica gel column chromatography with a refined solvent gradient to achieve better separation from closely eluting impurities.[\[9\]](#)
- Reverse-Phase Column Chromatography:
  - For compounds requiring orthogonal separation, dissolve the product from the normal-phase step in a suitable solvent and load it onto a C18 reverse-phase column.[\[9\]](#)
  - Elute with a polar mobile phase gradient (e.g., decreasing gradient of Water:Acetonitrile).
  - Collect and pool fractions containing FBL-03G.
- Final Polishing (HPLC):
  - Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC).[\[9\]](#)[\[10\]](#)
  - Dissolve the semi-purified compound and inject it into the HPLC system.

- Elute with an optimized mobile phase (e.g., an isocratic or gradient method with Acetonitrile and Water).
- Collect the peak corresponding to FBL-03G.
- Evaporate the solvent to yield the final, highly purified product.
- Analytical Characterization:
  - Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and analytical HPLC.[\[2\]](#)[\[11\]](#)

## Mechanism of Action

FBL-03G exerts its anti-tumor effects through a multi-faceted approach primarily targeting the tumor microenvironment and key oncogenic pathways.[\[1\]](#) Its mechanism is believed to be mediated by the immune system, leading to the potential for an abscopal effect, where local treatment results in the regression of distant tumors.[\[9\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

**Caption:** Signaling pathway for FBL-03G's anti-tumor activity.

## Experimental Data and Application Protocols

### Summary of Preclinical Data

The following tables summarize key quantitative findings from preclinical studies of FBL-03G.

Table 1: In Vitro Efficacy of FBL-03G in Pancreatic Cancer Cells

| Treatment Group           | Concentration               | Effect                                                  | Source  |
|---------------------------|-----------------------------|---------------------------------------------------------|---------|
| FBL-03G +<br>Radiotherapy | 1 $\mu$ M FBL-03G + 4<br>Gy | Synergistic<br>decrease in cancer<br>cell proliferation | [2][13] |

| FBL-03G | 4  $\mu$ M | More effective at killing cancer cells than 4 Gy radiotherapy | [2][13] |

Table 2: In Vivo Efficacy of FBL-03G in Pancreatic Cancer Mouse Models

| Delivery Method                            | FBL-03G Dose  | Outcome                                                          | Source  |
|--------------------------------------------|---------------|------------------------------------------------------------------|---------|
| Smart<br>Radiotherapy<br>Biomaterial (SRB) | 200 $\mu$ g   | Delayed tumor<br>growth by ~3-fold<br>vs. control                | [12]    |
| Smart Radiotherapy<br>Biomaterial (SRB)    | 100 $\mu$ g   | Significantly boosts<br>abscopal effect                          | [11]    |
| Smart Radiotherapy<br>Biomaterial (SRB)    | Not specified | Significant survival<br>increase ( $p < 0.05$ ) up<br>to 60 days | [9][12] |

| Smart Radiotherapy Biomaterial (SRB) | 100, 200, or 300  $\mu$ g | Significant survival increase ( $p < 0.0001$ ) vs. radiotherapy alone | [3][10] |

## Protocol: In Vitro Clonogenic Survival Assay

Objective: To assess the synergistic effect of FBL-03G and radiotherapy on pancreatic cancer cell survival.

Materials:

- Panc-02 or KPC pancreatic cancer cells.
- Complete cell culture medium (e.g., DMEM or RPMI).
- FBL-03G (98.7% purity), dissolved in DMSO to create a stock solution.[2]

- 6-well culture plates.
- X-ray irradiator.
- Crystal Violet staining solution.

**Protocol:**

- Seed pancreatic cancer cells in 6-well plates at a density determined to yield 50-150 colonies per well and allow them to attach overnight.
- Prepare working solutions of FBL-03G in complete medium at final concentrations of 0  $\mu\text{M}$  (vehicle control), 1  $\mu\text{M}$ , and 4  $\mu\text{M}$ .
- Aspirate the overnight medium and replace it with the FBL-03G-containing medium or vehicle control. Incubate for 24 hours.
- Expose the designated plates to a single dose of 4 Gy radiation.[\[2\]](#) Leave non-irradiated control plates shielded.
- After irradiation, replace the medium in all wells with fresh, drug-free complete medium.
- Incubate the plates for 7-14 days, or until visible colonies form.
- Fix the colonies with methanol and stain with 0.5% Crystal Violet.
- Count the number of colonies (containing >50 cells) in each well.
- Calculate the cell survival fraction for each treatment group relative to the untreated control.

## **Protocol: Preparation of FBL-03G-Loaded Smart Radiotherapy Biomaterials (SRBs)**

Objective: To prepare implantable biomaterials for the sustained in vivo delivery of FBL-03G.

**Materials:**

- Poly(lactic-co-glycolic) acid (PLGA).[\[12\]](#)

- Purified FBL-03G.
- A suitable solvent (e.g., Acetone or DMSO).[2]
- Molding equipment or extrusion system to form SRBs of the desired size.

**Protocol:**

- Dissolve a defined amount of PLGA polymer in a minimal volume of solvent.
- Weigh the desired amount of FBL-03G (e.g., 100 µg, 200 µg) and dissolve it completely in the PLGA solution.[10][12]
- Cast the mixture into a mold or use an appropriate fabrication method to create small, implantable depots (e.g., cylindrical rods or spheres).
- Allow the solvent to fully evaporate under vacuum, resulting in a solid polymer matrix with encapsulated FBL-03G.
- The resulting SRBs can be implanted directly into tumors in animal models using a brachytherapy needle.[11] This allows for the slow, sustained release of FBL-03G at the tumor site as the polymer degrades.[12]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Caflanone (Flavocure Biotech) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [healtheuropa.com](http://healtheuropa.com) [healtheuropa.com]
- 5. [terpenesandtesting.com](http://terpenesandtesting.com) [terpenesandtesting.com]
- 6. [healtheuropa.com](http://healtheuropa.com) [healtheuropa.com]
- 7. Flavocure Biotech Announces FDA Clearance of IND Application for Caflanone (FBL-03G), for Clinical Trials in Pancreatic Cancer Patients. - BioSpace [biospace.com]
- 8. [flavocure.com](http://flavocure.com) [flavocure.com]
- 9. Caflanone | 199167-23-2 | Benchchem [[benchchem.com](http://benchchem.com)]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. [w3.aapm.org](http://w3.aapm.org) [w3.aapm.org]
- 13. [news-medical.net](http://news-medical.net) [news-medical.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and Purification of Caflanone FBL-03G]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1451016#synthesis-and-purification-of-caflanone-fbl-03g>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)